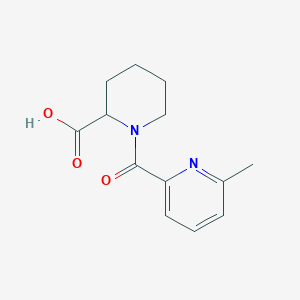
4-chloro-6-methoxy-8-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methoxy-8-nitroquinoline (4CM8NQ) is a synthetic organic compound that has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. 4CM8NQ is a member of the quinoline family of heterocyclic compounds, and is composed of a six-membered ring with two nitro groups and one chlorine atom. 4CM8NQ has been studied for its biochemical and physiological effects, as well as its potential applications in biochemistry and drug discovery. In
Applications De Recherche Scientifique
4-chloro-6-methoxy-8-nitroquinoline has a wide range of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, 4-chloro-6-methoxy-8-nitroquinoline is used as a starting material for the preparation of a variety of heterocyclic compounds. In drug discovery, 4-chloro-6-methoxy-8-nitroquinoline has been used in the synthesis of potential new drugs, such as anti-cancer agents and anti-inflammatory agents. In biochemistry, 4-chloro-6-methoxy-8-nitroquinoline has been used as a substrate for enzymes, such as cytochromes P450 and UDP-glucuronosyltransferases, to study their catalytic activity.
Mécanisme D'action
The exact mechanism of action of 4-chloro-6-methoxy-8-nitroquinoline is not yet known. However, it is believed that 4-chloro-6-methoxy-8-nitroquinoline interacts with proteins and enzymes in the body to produce its biochemical and physiological effects. For example, 4-chloro-6-methoxy-8-nitroquinoline has been shown to inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. Additionally, 4-chloro-6-methoxy-8-nitroquinoline has been shown to activate the enzyme UDP-glucuronosyltransferase, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
4-chloro-6-methoxy-8-nitroquinoline has been studied for its biochemical and physiological effects. In vitro studies have shown that 4-chloro-6-methoxy-8-nitroquinoline inhibits the activity of cytochrome P450 and activates the enzyme UDP-glucuronosyltransferase. Additionally, 4-chloro-6-methoxy-8-nitroquinoline has been shown to have anti-inflammatory effects in animal models. Furthermore, 4-chloro-6-methoxy-8-nitroquinoline has been shown to have anti-cancer activity in cell culture studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-6-methoxy-8-nitroquinoline has several advantages for use in laboratory experiments. For example, 4-chloro-6-methoxy-8-nitroquinoline is relatively easy to synthesize, and can be prepared in a relatively short amount of time. Additionally, 4-chloro-6-methoxy-8-nitroquinoline is relatively stable and can be stored for long periods of time. However, 4-chloro-6-methoxy-8-nitroquinoline is also toxic and should be handled with caution in the laboratory.
Orientations Futures
There are several potential future directions for 4-chloro-6-methoxy-8-nitroquinoline research. For example, further research into the mechanism of action of 4-chloro-6-methoxy-8-nitroquinoline could help to elucidate its biochemical and physiological effects. Additionally, further research into the anti-cancer and anti-inflammatory effects of 4-chloro-6-methoxy-8-nitroquinoline could lead to the development of new drugs. Finally, further research into the synthesis of 4-chloro-6-methoxy-8-nitroquinoline could lead to the development of new synthetic routes for the preparation of 4-chloro-6-methoxy-8-nitroquinoline.
Méthodes De Synthèse
The synthesis of 4-chloro-6-methoxy-8-nitroquinoline begins with the reaction of 4-chloro-6-methoxybenzoic acid and 2-nitrobenzenesulfonic acid in the presence of anhydrous sodium acetate and acetic acid. This reaction yields 4-chloro-6-methoxy-2-nitrobenzenesulfonic acid, which is then reacted with sodium nitrite and acetic acid to form 4-chloro-6-methoxy-8-nitroquinoline. This reaction is known as the Baldyga-Gardner reaction and is a common synthetic route for the preparation of 4-chloro-6-methoxy-8-nitroquinoline.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-methoxy-8-nitroquinoline involves the nitration of 4-chloro-6-methoxyquinoline followed by the reduction of the nitro group to an amino group and subsequent diazotization and coupling with a nitro compound.", "Starting Materials": [ "4-chloro-6-methoxyquinoline", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "8-nitroaniline", "Sodium acetate", "Acetic acid", "Sodium dithionite" ], "Reaction": [ "Nitration of 4-chloro-6-methoxyquinoline using nitric acid and sulfuric acid to yield 4-chloro-6-methoxy-8-nitroquinoline", "Reduction of the nitro group to an amino group using sodium dithionite in the presence of sodium hydroxide", "Diazotization of the amino group using sodium nitrite and hydrochloric acid", "Coupling of the diazonium salt with 8-nitroaniline in the presence of sodium acetate and acetic acid to yield 4-chloro-6-methoxy-8-nitroquinoline" ] } | |
Numéro CAS |
63457-03-4 |
Nom du produit |
4-chloro-6-methoxy-8-nitroquinoline |
Formule moléculaire |
C10H7ClN2O3 |
Poids moléculaire |
238.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



